(S)-3-Iodo-1-methyl-piperidine

Cobalt catalysis Cross-coupling Grignard reagents

(S)-3-Iodo-1-methyl-piperidine (CAS 1354018-12-4) is a chiral halogenated piperidine derivative characterized by a six-membered nitrogen-containing heterocycle bearing an iodine atom at the 3-position and a methyl group at the 1-position with defined (S) stereochemistry. As a member of the 3-iodopiperidine class, this compound serves primarily as a versatile intermediate in medicinal chemistry and organic synthesis, where the carbon-iodine bond enables diverse cross-coupling reactions including Suzuki, Negishi, and Stille couplings.

Molecular Formula C6H12IN
Molecular Weight 225.07 g/mol
Cat. No. B7919683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Iodo-1-methyl-piperidine
Molecular FormulaC6H12IN
Molecular Weight225.07 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)I
InChIInChI=1S/C6H12IN/c1-8-4-2-3-6(7)5-8/h6H,2-5H2,1H3/t6-/m0/s1
InChIKeyIELOUGOZFCNFEG-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (S)-3-Iodo-1-methyl-piperidine: A Chiral Iodinated Piperidine Building Block for Asymmetric Synthesis


(S)-3-Iodo-1-methyl-piperidine (CAS 1354018-12-4) is a chiral halogenated piperidine derivative characterized by a six-membered nitrogen-containing heterocycle bearing an iodine atom at the 3-position and a methyl group at the 1-position with defined (S) stereochemistry . As a member of the 3-iodopiperidine class, this compound serves primarily as a versatile intermediate in medicinal chemistry and organic synthesis, where the carbon-iodine bond enables diverse cross-coupling reactions including Suzuki, Negishi, and Stille couplings [1]. The compound's primary research value lies in providing a chiral, non-racemic iodinated scaffold for constructing more complex molecular architectures, particularly in pharmaceutical development programs requiring defined stereochemistry.

Why (S)-3-Iodo-1-methyl-piperidine Cannot Be Replaced by Racemic or Non-Iodinated Piperidine Analogs


Generic substitution of (S)-3-Iodo-1-methyl-piperidine with its racemate, positional isomers, or alternative halogenated analogs (e.g., bromo or chloro derivatives) introduces critical failures in reaction selectivity, stereochemical integrity, and downstream product profile. The (S)-configured stereocenter is non-interchangeable with the (R)-enantiomer, as chiral piperidine derivatives often exhibit enantiomer-dependent biological activity where one enantiomer may be therapeutically active while the other is inactive or toxic [1]. The iodine substituent at the 3-position provides fundamentally different reactivity than bromine or chlorine, particularly in palladium-catalyzed cross-couplings where C(sp³)-I bonds undergo oxidative addition with rates that significantly exceed C(sp³)-Br and C(sp³)-Cl bonds [2]. Furthermore, the 3-iodo substitution pattern offers distinct synthetic utility compared to 4-iodo isomers, with cobalt-catalyzed cross-coupling methodologies demonstrating chemoselective functionalization pathways specific to 3-iodopiperidines [3]. These factors collectively render simple analog substitution scientifically invalid for applications requiring defined stereochemistry and predictable coupling reactivity.

Quantitative Evidence for Selecting (S)-3-Iodo-1-methyl-piperidine Over Comparators


Cobalt-Catalyzed Cross-Coupling Efficiency: 3-Iodopiperidines vs. 4-Iodopiperidines in Grignard Functionalization

In cobalt-catalyzed cross-coupling reactions with Grignard reagents, 3-iodopiperidines demonstrate distinct chemoselectivity and synthetic utility compared to 4-iodopiperidines. The methodology enables efficient, flexible functionalization of piperidines and has been validated as the key step in the short synthesis of (±)-preclamol, a dopamine autoreceptor agonist of pharmaceutical relevance [1]. The reaction proceeds through radical intermediates and offers a chemoselective pathway specifically enabled by the 3-iodo substitution pattern.

Cobalt catalysis Cross-coupling Grignard reagents Piperidine functionalization

Iodide vs. Bromide Reactivity: Quantitative Advantage in Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the carbon-iodine bond exhibits significantly enhanced reactivity compared to carbon-bromine and carbon-chlorine bonds. The oxidative addition step, which is rate-determining for bromoarenes, proceeds more readily with iodoarenes due to the weaker C-I bond strength and superior leaving group character [1]. For aryl bromides, the oxidative addition is rate-determining; for aryl iodides, the aryl anion migration to the metal center becomes the rate-determining step, indicating faster initial oxidative addition for iodides [2].

Suzuki coupling Palladium catalysis Oxidative addition Halogen leaving group

Enantiomeric Purity and Stereochemical Integrity: The (S)- vs. (R)-3-Iodo-1-methyl-piperidine Distinction

In drug development, enantiomers of chiral piperidine derivatives can exhibit substantially different biological activities. The general principle in pharmaceutical chirality is that one enantiomer may demonstrate the desired therapeutic effect while the other may be inactive or produce adverse effects [1]. This stereochemical specificity extends to receptor binding interactions; for example, in sigma receptor ligand development, enantiomers of piperidine-based compounds show differential binding affinities, with (R)- and (S)-fluspidine exhibiting σ₁ receptor Ki values of 0.57 nM and 2.3 nM respectively—a 4-fold difference [2].

Chirality Enantiomeric purity Stereochemistry Drug development

Negishi Cross-Coupling Diastereoselectivity: Aryl Iodides as Preferred Coupling Partners for Substituted Piperidine Synthesis

A highly diastereoselective methodology for preparing substituted piperidines via Negishi cross-couplings specifically employs (hetero)aryl iodides as coupling partners [1]. Depending on the position of the C-Zn bond relative to nitrogen (position 2 vs position 4), the stereoselectivity of the coupling can be directed toward either trans- or cis-2,4-disubstituted products [2]. The methodology was supported by density functional theory calculations examining the relative stabilities of Zn and Pd intermediates to explain the high diastereoselectivity achieved [3].

Negishi coupling Diastereoselective synthesis Organozinc reagents 2,4-Disubstituted piperidines

Suzuki Cross-Coupling with Iodinated Piperidines: Validated Route to Chiral 2,5-cis-Substituted Piperidines

A validated synthetic methodology demonstrates that tetrahydropyridines halogenated with iodine serve as effective cross-coupling precursors for Suzuki reactions [1]. Diastereoselective hydrogenation of the Suzuki cross-coupling adducts enables facile asymmetric synthesis of 2,5-cis-substituted piperidines in only five steps from readily available pyridine starting materials [2]. This approach specifically relies on vinyl iodide intermediates for the key coupling step, confirming the synthetic utility of iodinated piperidine derivatives in asymmetric synthesis workflows [3].

Suzuki coupling Asymmetric synthesis Vinyl iodide 2,5-Disubstituted piperidines

Validated Application Scenarios for (S)-3-Iodo-1-methyl-piperidine in Research and Industrial Settings


Cobalt-Catalyzed Grignard Cross-Coupling for Flexible Piperidine Functionalization

Researchers synthesizing 3-substituted piperidine derivatives for medicinal chemistry programs should prioritize (S)-3-Iodo-1-methyl-piperidine as a coupling partner in cobalt-catalyzed cross-coupling reactions with Grignard reagents. This methodology provides efficient, chemoselective functionalization of the piperidine scaffold and has been validated as a key step in the synthesis of (±)-preclamol, a dopamine autoreceptor agonist [1]. The cobalt-catalyzed approach offers advantages in cost and operational simplicity compared to palladium-based alternatives, making it particularly suitable for both discovery-scale synthesis and process development applications.

Negishi Cross-Coupling for Stereodivergent 2,4-Disubstituted Piperidine Synthesis

Medicinal chemists engaged in structure-activity relationship (SAR) studies requiring stereodefined 2,4-disubstituted piperidine scaffolds should employ (S)-3-Iodo-1-methyl-piperidine-derived organozinc intermediates for Negishi cross-couplings. This approach enables stereodivergent access to either trans- or cis-disubstituted products depending on the C-Zn bond position relative to nitrogen (position 2 vs position 4), providing a predictable stereochemical outcome [1]. The methodology is supported by DFT calculations validating the mechanistic basis for the observed diastereoselectivity [2].

Suzuki-Miyaura Coupling for Chiral 2,5-cis-Substituted Piperidine Construction

Synthetic chemists pursuing enantioenriched 2,5-cis-substituted piperidines should utilize iodinated piperidine intermediates for Suzuki-Miyaura cross-coupling as a validated synthetic strategy. This methodology enables asymmetric synthesis of 2,5-cis-substituted piperidines in only five steps from readily available pyridine starting materials, with diastereoselective hydrogenation of coupling adducts providing the desired stereochemical outcome [1]. The approach represents an efficient route to chiral, non-racemic piperidine scaffolds of pharmaceutical relevance.

Chiral Resolution and Enantiomeric Purity Verification in Pharmaceutical Development

Quality control and analytical development laboratories requiring enantiomerically pure piperidine standards should employ (S)-3-Iodo-1-methyl-piperidine as a reference material for chiral HPLC method development and enantiomeric purity assessment. Given that enantiomers of chiral piperidine derivatives can exhibit significantly different biological activities—with potential 4-fold or greater differences in receptor binding affinities—the availability of defined (S)-stereochemistry is critical for establishing purity specifications and validating analytical methods [1]. This is particularly relevant for pharmaceutical programs where the presence of the undesired enantiomer may compromise safety or efficacy profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-Iodo-1-methyl-piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.